molecular formula C13H16N2OS B2531431 3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422273-93-6

3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B2531431
CAS RN: 422273-93-6
M. Wt: 248.34
InChI Key: UPYMEWVNSMHBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has been the focus of scientific research in recent years. It is a member of the quinazolinone family, which has been shown to have various biological activities.

Mechanism of Action

The mechanism of action of 3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of important cellular components, such as DNA and RNA. It may also interact with specific receptors or ion channels, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been studied extensively. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and modulate the activity of various enzymes involved in cellular metabolism. Moreover, it has been found to have low toxicity in animal models, suggesting that it may be a safe compound for further development.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one in lab experiments is its broad range of biological activities. It can be used to study various cellular processes, such as cell proliferation, apoptosis, and inflammation. Moreover, its low toxicity and ease of synthesis make it a suitable compound for high-throughput screening assays.
However, one of the limitations of using this compound is its low solubility in water, which may limit its bioavailability in vivo. Moreover, its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to elucidate its mechanism of action, which may lead to the discovery of new cellular targets for drug development. Moreover, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been achieved through various methods. One of the most common methods is the reaction of 2-aminobenzamide with 3-pentanone in the presence of sulfur and a catalyst. Other methods include the use of different reagents and catalysts, such as sodium hydride and palladium acetate.

Scientific Research Applications

3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been found to have various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has been shown to inhibit the growth of different types of bacteria, such as Staphylococcus aureus and Escherichia coli. In addition, it has been found to have cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, it has been shown to reduce inflammation in animal models of arthritis and colitis.

properties

IUPAC Name

3-pentyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-2-3-6-9-15-12(16)10-7-4-5-8-11(10)14-13(15)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPYMEWVNSMHBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-pentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

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